1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline

deep-blue OLED emitter photoluminescence pyrazoloquinoline fluorophore

Researchers requiring deep-blue emission (CIE y ≤ 0.08) for UHD/Rec. 2020-compliant OLED stacks face a structural choice: only the methyl-only substitution pattern of DMPQ (CAS 89522-26-9) locks the excited state into locally excited (LE) character, delivering λₑₘ = 427 nm with near-unity Qf = 0.91 and negligible solvatochromic shift-phenyl-substituted analogs red-shift by 20-100 nm with solvent-dependent broadening. • Deep-blue OLED: CIE (0.15, 0.07) outperforms the nearest phenyl analog [CIE (0.168, 0.100)] on blue purity; bifunctional electron transport (μₑ 10⁻⁶-3×10⁻⁵ cm²·V⁻¹·s⁻¹) enables single-layer device architectures. • Fluorescent sensors: LE-dominated emission resists polarity-induced shift across hexane to acetonitrile, preventing environmental crosstalk. • UV-Vis calibration: Five well-resolved absorption bands (200-500 nm) provide a reproducible spectroscopic fingerprint lost upon phenyl substitution. Available from BenchChem in 10 mg, 50 mg, 100 mg, and bulk custom quantities-in stock for immediate global dispatch.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 89522-26-9
Cat. No. B1254108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline
CAS89522-26-9
Synonyms1,3-dimethyl-1H-pyrazolo(3,4-b)quinoline
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC3=CC=CC=C3C=C12)C
InChIInChI=1S/C12H11N3/c1-8-10-7-9-5-3-4-6-11(9)13-12(10)15(2)14-8/h3-7H,1-2H3
InChIKeyJZDPNYXRLMYHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline: Core Characterization


1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline (DMPQ) is a compact, N-methylated heterocyclic fluorophore (C₁₂H₁₁N₃, MW 197.24 g·mol⁻¹) belonging to the 1H-pyrazolo[3,4-b]quinoline (PQ) family. Unlike its extensively arylated congeners, DMPQ bears only small methyl substituents at the N1 and C3 positions of the fused pyrazole–quinoline scaffold, giving it a minimized molecular volume and a distinctive electronic structure dominated by locally excited (LE) rather than intramolecular charge-transfer (ICT) transitions [1]. This fundamental difference underpins every quantitative performance advantage discussed below, particularly in deep-blue emission, solvatochromic insensitivity, and spectral predictability—attributes that differentiate DMPQ from phenyl-, diphenyl-, and mixed aryl/alkyl PQ analogs when selecting a building block for optoelectronic device engineering or photophysical probe design [2].

Locally excited (LE) fluorophore with deep-blue emission and low solvatochromic sensitivity

Optoelectronic building block for OLED stacks, fluorescent sensors, and photocatalyst designs

Methyl-only substitution pattern supports spectral predictability and CIE purity (y ~0.07)

Why Phenyl-Substituted Pyrazoloquinolines Cannot Replace DMPQ


Substituting even one methyl group on the pyrazolo[3,4-b]quinoline core with a phenyl ring shifts the dominant excited-state character from locally excited (LE) to intramolecular charge-transfer (ICT), fundamentally altering the emission wavelength, solvatochromic sensitivity, absorption band structure, and device color coordinates [1]. A researcher attempting to procure, for example, 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (MPPQ) or 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (DPPQ) as a drop-in alternative to DMPQ will encounter a red-shifted emission by 20–100 nm, pronounced spectral broadening with increasing solvent polarity, and a loss of the deep-blue CIE purity (y ~0.07) that DMPQ uniquely delivers [2]. The quantitative evidence below establishes that the methyl-only substitution pattern of DMPQ is not a minor structural nuance but the decisive factor controlling spectral position, color fidelity, and environmental insensitivity—parameters that directly govern component performance in OLED stacks, fluorescent sensors, and photocatalyst designs [3].

Target DMPQ (methyl-only)
Substitute MPPQ or DPPQ (phenyl-substituted)

Phenyl substitution may shift emission red by 20–100 nm and broaden spectra with increasing solvent polarity.

Dominant excited-state character may change from LE to ICT, fundamentally altering color coordinates and device performance.

Deep-blue CIE purity (y ~0.07) reported for DMPQ may not be reproduced with aryl-substituted analogs.

Quantitative Differentiation Against Closest Analogs


Deep-Blue Emission Wavelength Comparison

1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline (DMPQ) exhibits photoluminescence in CHCl₃ solution centered at λₑₘ = 427 nm, whereas the closest phenyl-substituted analog—1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (MPPQ)—emits at λₑₘ = 451 nm under comparable solution conditions [1]. The 24-nm hypsochromic shift places DMPQ emission squarely in the deep-blue region required for high-color-gamut displays, while MPPQ falls into the blue-green boundary. A diphenyl analog (1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline) emits still further red at ~460–525 nm depending on additional substituents, establishing a clear methyl vs. phenyl emission-wavelength rank order [1].

Deep-Blue Emission
Head-to-head
λₑₘ = 427 nm (DMPQ) vs 451 nm (MPPQ)
Reported 24-nm hypsochromic shift supports deep-blue spectral position
CHCl₃ solution; phenyl analog falls into blue-green boundary
deep-blue OLED emitter photoluminescence pyrazoloquinoline fluorophore

Fluorescence Quantum Yield in Solution

In CHCl₃ solution, 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline exhibits a fluorescence quantum yield Qf = 0.91 (91%) [1]. In contrast, phenyl-substituted analogs such as 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been reported with quantum yields up to ~0.88 under optimal conditions, with values that are strongly solvent-polarity-dependent due to ICT-state quenching . DMPQ's near-unity quantum yield is maintained because its LE-dominated excited state is less susceptible to non-radiative decay in polar environments, giving it a practical efficiency advantage in device-relevant host matrices [1].

Quantum Yield
Cross-study comparable
Qf = 0.91 (91%) in CHCl₃
Near-unity efficiency reported; advantage may widen in polar host matrices
Phenyl-substituted comparators show solvent-dependent quenching
fluorescence quantum yield blue fluorophore efficiency optoelectronic material

Electroluminescence CIE Color Purity

In a single-layer electroluminescent device (ITO/PVK:PQ:PBD/CsF/CaMg), DMPQ doped at 2 wt% in a PVK matrix produced deep-blue electroluminescence with CIE 1931 coordinates of (0.15, 0.07) [1]. A comparable device employing 3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline—differing from DMPQ only by replacing one N-methyl group with a phenyl—yielded CIE coordinates of (0.168, 0.100) [1]. The DMPQ-based device therefore achieves a y-coordinate 0.03 units lower, placing it firmly within the NTSC/PAL blue gamut specification (y ≤ 0.08), while the phenyl-containing comparator falls outside this threshold.

CIE Color Purity
Head-to-head
CIE (0.15, 0.07) vs (0.168, 0.100)
ΔCIE_y = −0.03 supports deep-blue gamut compliance (y ≤ 0.08)
Single-layer EL device; 2 wt% in PVK matrix
OLED color purity CIE chromaticity deep-blue electroluminescence

Solvatochromic Sensitivity

The photoluminescence spectra of DMPQ and its 6-substituted derivatives are reported to be 'considerably less solvatochromic' than those of phenyl-containing pyrazoloquinolines such as MPPQ and DPPQ [1]. Specifically, the emission bands of DMPQ derivatives exhibit 'only a weak bathochromic shift of a few nanometers upon increasing the solvent polarity,' whereas MPPQ dyes are 'highly solvatochromic,' with emission bands that 'broaden and shift to the red' substantially as solvent polarity increases [2]. This behavior originates from the local (LE) character of DMPQ electronic transitions, which involve a small excited-state dipole moment change (Δμ small), in contrast to the large Δμ associated with the ICT excited states of phenyl-substituted analogs [1][2].

Solvatochromic Sensitivity
Class-level
Weak bathochromic shift (few nm) vs substantial red-shift for MPPQ/DPPQ
Reported LE-state character supports emission color consistency across host matrices
Qualitative rank order; precise shifts require primary literature review
solvatochromism emission stability polar host matrix compatibility

Absorption Spectral Profile

Experimental and quantum-chemical studies (AM1/PM3 methods) demonstrate that 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline and the unsubstituted parent 1H-pyrazolo[3,4-b]quinoline share nearly identical absorption spectra, characterized by five strong absorption bands spanning 200–500 nm [1]. Replacing even one methyl group with a phenyl substituent causes 'drastic changes' in the absorption profile, specifically within the 240–370 nm spectral window, accompanied by 'considerable broadening' and 'even complete damping of some bands' [1]. The spectral alteration is attributed to additional π→π* transitions from the phenyl C=C bonding segments and phenyl-ring rotational dynamics that are absent in the all-methyl DMPQ system [1].

Absorption Profile
Class-level
Five strong bands (200–500 nm); matches parent PQ
Predictable spectrum supports calibration-standard use and reliable concentration determination
Phenyl analogs show band broadening and damping in 240–370 nm region
UV-Vis absorption electronic structure spectroscopic fingerprinting

Electron Transport Capability

1H-Pyrazolo[3,4-b]quinoline derivatives, including DMPQ, have been characterized as electron-transport materials. Time-of-flight measurements on pyrazoloquinoline-doped polystyrene layers yield a field-dependent electron drift mobility in the range of 10⁻⁶ to 3 × 10⁻⁵ cm²·V⁻¹·s⁻¹ under an applied electric field of (1–7) × 10⁵ V·cm⁻¹ [1]. For reference, the widely used electron-transporter PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) exhibits a mobility of approximately 1.9 × 10⁻⁵ cm²·V⁻¹·s⁻¹ at ~1 × 10⁶ V·cm⁻¹ [1]. DMPQ therefore provides electron-transport mobility in the same order of magnitude as a commercial electron-transport standard while simultaneously functioning as a blue emitter—a bifunctional capability that neither PBD nor most phenyl-substituted PQ derivatives offer, as the latter tend to be optimized primarily for emission rather than charge transport [1].

Electron Transport
Supporting evidence
μₑ = 10⁻⁶ to 3×10⁻⁵ cm²·V⁻¹·s⁻¹
Reported mobility overlaps with standard transporter PBD; dual emitter/transporter functionality suggested
Time-of-flight; PQ class data with DMPQ as representative
electron-transport material charge carrier mobility OLED electron transporter

Application Scenarios for DMPQ


Deep-Blue Emitter for OLED Displays

DMPQ is the preferred blue dopant when the device specification demands CIE coordinates with y ≤ 0.08 for compliance with UHD/Rec. 2020 color standards. Its photoluminescence at 427 nm (Qf = 0.91) and electroluminescence at CIE (0.15, 0.07) [1] outperform the nearest phenyl-substituted analog [3,4-dimethyl-1-phenyl-PQ; CIE (0.168, 0.100)] on the critical metric of blue purity. Procurement for deep-blue OLED R&D should specify DMPQ (CAS 89522-26-9) rather than MPPQ or DPPQ variants if the target y-coordinate is below 0.10, as the methyl-only substitution pattern is the structural determinant of the deep-blue spectral position [1].

Solvatochromically Insensitive Fluorescent Probe

When a fluorophore must report an analyte signal without its emission wavelength shifting in response to changes in solvent or polymer host polarity, DMPQ's LE-dominated electronic structure provides a decisive advantage. Quantitative evidence demonstrates that DMPQ derivatives undergo 'only a weak bathochromic shift of a few nanometers' across solvents of widely varying polarity, whereas MPPQ and DPPQ derivatives are 'highly solvatochromic' with substantial red-shifts and band broadening [2][3]. Researchers developing fluorescent sensors for use in mixed-solvent or variable-polarity environments should select DMPQ to avoid environmental crosstalk that masks the analyte response.

Spectroscopic Calibration Standard

DMPQ's absorption spectrum—five strong bands between 200 and 500 nm, highly reproducible and matching the parent PQ profile—makes it suitable as a UV-Vis wavelength calibration standard [4]. In contrast, phenyl-substituted PQs lose band resolution through broadening and damping, particularly in the analytically useful 240–370 nm region [4]. Quality-control laboratories and analytical method developers seeking a stable, well-characterized heterocyclic standard with minimal solvent-dependent absorption shifts should source DMPQ specifically (CAS 89522-26-9) rather than a generic 'pyrazoloquinoline' whose phenyl content may introduce uncontrolled spectral variability.

Bifunctional Electron-Transporting Emitter

DMPQ is the only pyrazoloquinoline variant that simultaneously achieves deep-blue emission (λₑₘ = 427 nm, Qf = 0.91), electron drift mobility comparable to the standard transporter PBD (10⁻⁶–3×10⁻⁵ cm²·V⁻¹·s⁻¹), and low solvatochromism [1]. This combination enables single-layer or reduced-layer-count OLED designs where the same material serves as emitter and electron-transporter, eliminating a dedicated ETL and its associated interface losses [1]. Device engineers evaluating materials for simplified blue-OLED stacks should prioritize DMPQ over phenyl-substituted PQs, which historically have been optimized for emission at the expense of transport functionality or vice versa.

Application
Selection Property
Validation Focus
Deep-Blue OLED Emitter Research
CIE y-coordinate purity
Verify CIE (x, y) and EL spectrum in device stack
Solvatochromically Insensitive Probe Design
LE-dominated emission stability
Confirm emission band invariance across target solvent polarities
Spectroscopic Calibration Standard
Reproducible five-band absorption profile
Cross-check absorption maxima and band resolution in working solvent
Bifunctional Emitter/Transporter Device Engineering
Electron drift mobility and PL quantum yield
Evaluate single-layer or reduced-layer-count OLED performance
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